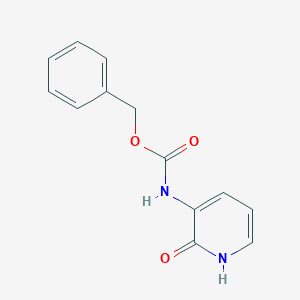
Vanillyl nonanoate
Overview
Description
Vanillyl nonanoate (VNT) is a capsinoid . Capsinoids are a group of compounds found in pepper plants and are known for their ability to control certain plant diseases . The molecular formula of this compound is C17H26O4 .
Synthesis Analysis
The synthesis of this compound can be achieved through a transesterification reaction . In one study, the conversion from vanillyl alcohol to this compound reached a maximum value of 64% . Another method involves the base-free aerobic oxidation of vanillyl alcohol to vanillin .Molecular Structure Analysis
This compound is a compound that contains a vanillyl group . The vanillyl group is a functional group in organic chemistry, and compounds containing a vanillyl group are called vanilloids . The molecular weight of this compound is 294.39 .Chemical Reactions Analysis
This compound has been studied for its ability to control P. capsici and B. cinerea, two pathogens that infect pepper plants . In vitro tests showed that VNT inhibits the germination of P. capsici spores, but not of B. cinerea spores .Scientific Research Applications
Stability in Solvents
Vanillyl nonanoate, a synthetic model capsinoid, shows different stability profiles in various solvents. It remains stable in nonpolar solvents but is labile in polar ones, especially in protic solvents like alcohol and water. This characteristic is crucial for its applications in chemical and biochemical research contexts (Sutoh, Kobata, & Watanabe, 2001).
Enzymatic Synthesis
Lipase-catalyzed synthesis of this compound in organic media has been investigated, revealing that certain enzymes like Novozyme 435 are highly effective. Understanding the optimal conditions for this synthesis is significant for its production and application in various fields, including pharmacology and materials science (Zhonghua, 2007).
Gastric Mucosa Protection
This compound demonstrates protective properties against ethanol-induced gastric mucosal injury. This effect is attributed to its role in stimulating the release of calcitonin gene-related peptide (CGRP), suggesting its potential use in gastroenterology and for the development of treatments for gastric ailments (Luo et al., 2011).
Synthesis of Capsinoids
The compound is also involved in the enzymatic synthesis of capsinoids, compounds produced by the Capsicum plant. This process is important in the production of natural capsinoids like capsiate and dihydrocapsiate, with implications in food science and nutrition (Kobata, Kawaguchi, & Watanabe, 2002).
Reaction Kinetics in Synthesis
The kinetics of the lipase-catalyzed synthesis of this compound in acetone media have been studied, providing insights into the efficiency and mechanism of this reaction. Such studies are foundational in optimizing production methods for industrial applications (Liu, Liu, Dong, & Xie, 2011).
Mechanism of Action
The antifungal effect of Vanillyl nonanoate was caused by the whole molecule, but not by the precursor molecules corresponding to the aromatic ring and the linear chain . Because VNT had no direct toxic effect against B. cinerea, and it induced pepper defense genes, the observed protection should be due to induced resistance .
Future Directions
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINWHDOHWBJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434648 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131119-10-3 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




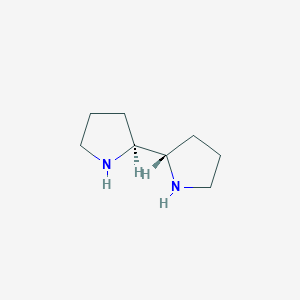
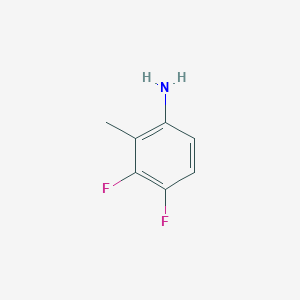
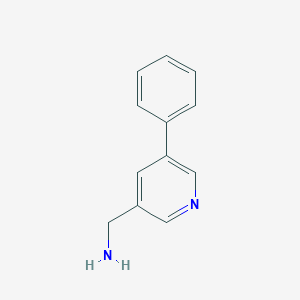
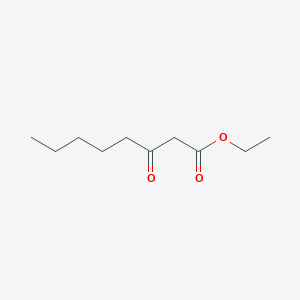

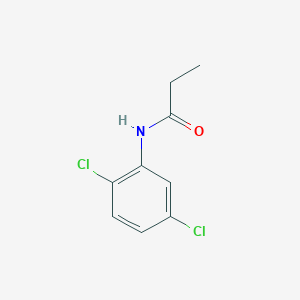

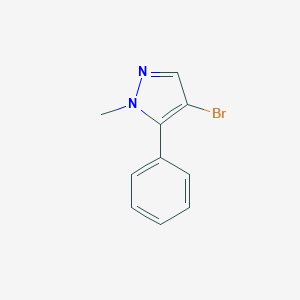
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)

